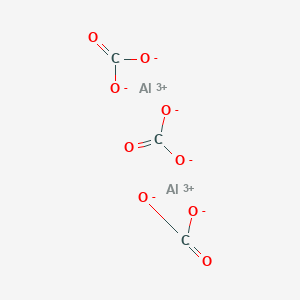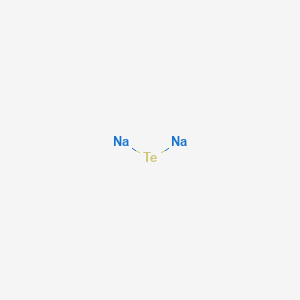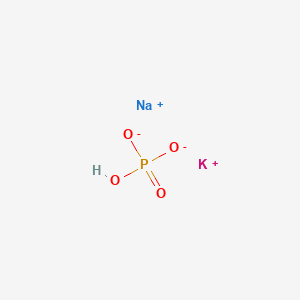
Aluminum carbonate
Descripción general
Descripción
Aluminum carbonate, with the chemical formula Al₂(CO₃)₃, is a carbonate of aluminum. It is a white, unstable powder that decomposes at temperatures above 58°C. This compound is not well-characterized, and simple carbonates of aluminum are not commonly known. related compounds such as basic sodium this compound mineral dawsonite and hydrated basic this compound minerals like scarbroite and hydroscarbroite are known .
Métodos De Preparación
The preparation of aluminum carbonate can be achieved through several methods:
Análisis De Reacciones Químicas
Aluminum carbonate undergoes various chemical reactions:
Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stability in these conditions.
Substitution Reactions: It can react with acids to form aluminum salts and carbon dioxide.
Common Reagents and Conditions: Common reagents include acids like hydrochloric acid and sulfuric acid. The reactions are typically carried out at room temperature and atmospheric pressure.
Major Products: The major products formed from these reactions include aluminum salts (such as aluminum chloride) and carbon dioxide.
Aplicaciones Científicas De Investigación
Aluminum carbonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for other aluminum compounds.
Biology and Medicine: This compound, along with aluminum hydroxide and aluminum oxide, is used as a phosphate-binding drug in veterinary medicine to prevent the absorption of dietary phosphate in animals.
Mecanismo De Acción
The mechanism of action of aluminum carbonate involves its ability to bind phosphate ions. In the gastrointestinal tract, this compound reacts with phosphate to form insoluble aluminum phosphate, which is then excreted from the body. This mechanism is particularly useful in treating hyperphosphatemia in animals .
Comparación Con Compuestos Similares
Aluminum carbonate can be compared with other similar compounds:
Aluminum Hydroxide: Both compounds are used as phosphate binders, but aluminum hydroxide is more commonly used in humans due to concerns about the toxicity of this compound.
Calcium Carbonate: Unlike this compound, calcium carbonate is widely used as an antacid and calcium supplement.
Similar Compounds
- Aluminum Hydroxide
- Calcium Carbonate
- Sodium this compound (Dawsonite)
Propiedades
IUPAC Name |
dialuminum;tricarbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Al/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQREHKVAOVYBT-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2(CO3)3, C3Al2O9 | |
| Record name | aluminium carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aluminium_carbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891680 | |
| Record name | Aluminum carbonate (Al2(CO3)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14455-29-9, 53547-27-6 | |
| Record name | Aluminum carbonate, basic [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014455299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053547276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum carbonate (Al2(CO3)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALUMINUM CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GA689N629 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)






![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)
